7-benzyl-5,6-dimethyl-N-1,3-thiazol-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine -

7-benzyl-5,6-dimethyl-N-1,3-thiazol-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Catalog Number: EVT-4595309
CAS Number:
Molecular Formula: C18H17N5S
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides

Compound Description: These compounds are a series of pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety at the 4-position. []

Relevance: This class of compounds shares the core pyrrolo[2,3-d]pyrimidine structure with 7-benzyl-5,6-dimethyl-N-(1,3-thiazol-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The variations lie in the substituents at the 2, 5, and 6 positions, as well as the presence of a benzenesulfonamide group instead of a 1,3-thiazol-2-amine substituent at the 4-position. This comparison highlights the structural diversity possible within the pyrrolo[2,3-d]pyrimidine scaffold while maintaining the core structure. []

6-Ethynyl-N-phenyl-9H-purin-2-amine

Compound Description: This compound is an ethynyl-heterocycle containing an ethynyl group attached to the purine ring system. It was used in model studies investigating the irreversible inhibition of Nek2 kinase. []

Relevance: While not a pyrrolo[2,3-d]pyrimidine, 6-ethynyl-N-phenyl-9H-purin-2-amine shares structural similarities with 7-benzyl-5,6-dimethyl-N-(1,3-thiazol-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine in terms of the bicyclic nitrogen-containing heterocyclic core. Both compounds feature an amino group at a similar position relative to the core structure and aromatic substituents. This comparison highlights the relevance of exploring diverse heterocyclic scaffolds with similar substitution patterns in drug discovery. []

7-Ethynyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Compound Description: This is another ethynyl-heterocycle investigated for its ability to inhibit Nek2 kinase via Michael addition to a cysteine residue. It demonstrated significant reactivity in the model studies. []

Relevance: Like the previous compound, 7-ethynyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine highlights the potential of various bicyclic nitrogen-containing heterocycles as potential Nek2 inhibitors, even though it is not a pyrrolo[2,3-d]pyrimidine derivative. The presence of an ethynyl group and an aromatic amine substituent draws parallels to the structure of 7-benzyl-5,6-dimethyl-N-(1,3-thiazol-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, suggesting a potential area of exploration for developing compounds with similar biological activity. []

4-Ethynyl-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Compound Description: This compound is a pyrrolo[2,3-d]pyrimidine derivative featuring an ethynyl group at the 4-position and a phenyl amino group at the 2-position. It was the least reactive compound in the Nek2 inhibition studies. []

Relevance: This compound is highly relevant as it shares the core pyrrolo[2,3-d]pyrimidine structure with 7-benzyl-5,6-dimethyl-N-(1,3-thiazol-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Comparing their structures reveals key differences: the position of the ethynyl and amino substituents is swapped, and 7-benzyl-5,6-dimethyl-N-(1,3-thiazol-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine incorporates a 1,3-thiazol-2-yl group instead of a simple phenyl group. These variations highlight how subtle structural changes can significantly impact reactivity and biological activity within the same chemical class. []

N-(7-Benzyl-5-ethynyl-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide

Compound Description: This compound is a key intermediate in synthesizing a series of 7-benzyl-4-methyl-5-[(2-substituted phenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amines, which showed promising antitumor and antimitotic activities. []

Relevance: The structural similarity between this compound and 7-benzyl-5,6-dimethyl-N-(1,3-thiazol-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is evident in the shared 7-benzyl-pyrrolo[2,3-d]pyrimidine scaffold. The presence of an ethynyl group at the 5-position further strengthens this relationship. The key differences lie in the substituents at the 4- and 2-positions, highlighting how modifications at these positions could be explored to modulate the biological activity of 7-benzyl-5,6-dimethyl-N-(1,3-thiazol-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. []

7-Benzyl-4-methyl-5-[(2-substituted phenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amines

Compound Description: This series of compounds, synthesized from N-(7-Benzyl-5-ethynyl-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide, exhibited potent antimitotic and antitumor activities, including against drug-resistant tumor cells. []

Relevance: These compounds share the 7-benzyl-pyrrolo[2,3-d]pyrimidine core with 7-benzyl-5,6-dimethyl-N-(1,3-thiazol-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, demonstrating the potential of this scaffold in developing antitumor agents. While the exact substitution pattern differs, the presence of a phenylethyl group at the 5-position and variations in the 2-position substituent suggest avenues for exploring structure-activity relationships and potentially enhancing the biological activity of the main compound. []

Properties

Product Name

7-benzyl-5,6-dimethyl-N-1,3-thiazol-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

IUPAC Name

N-(7-benzyl-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl)-1,3-thiazol-2-amine

Molecular Formula

C18H17N5S

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C18H17N5S/c1-12-13(2)23(10-14-6-4-3-5-7-14)17-15(12)16(20-11-21-17)22-18-19-8-9-24-18/h3-9,11H,10H2,1-2H3,(H,19,20,21,22)

InChI Key

JJSFEHSHYPHDEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NC3=NC=CS3)CC4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.